![molecular formula C8H11BrO3 B190165 Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate CAS No. 129306-05-4](/img/structure/B190165.png)
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
Overview
Description
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C8H11BrO3 and a molecular weight of 235.08 g/mol . It is commonly used in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate can be synthesized through various methods. One common approach involves the bromination of ethyl cyclopropanecarboxylate followed by acetylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and an acetylating agent like acetyl chloride .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), and controlled temperatures.
Major Products
Substitution: Various substituted cyclopropanecarboxylates.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate exhibit significant anticancer activity. The compound's ability to interact with specific biological targets makes it a candidate for the development of novel anticancer agents. For instance, the bromoacetyl group is known to enhance the reactivity of the compound towards nucleophiles, which could be exploited in designing inhibitors for cancer-related pathways .
Synthesis of Bioactive Molecules
this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its cyclopropane structure allows for unique reactivity patterns that can be harnessed in creating complex organic frameworks. This capability is particularly valuable in drug discovery and development, where structural diversity is crucial .
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its structure suggests that it may disrupt biological processes in pests, contributing to increased crop yields and reduced losses due to pest damage. Research indicates that compounds with similar functionalities can act as effective fungicides and insecticides, making this compound a candidate for further exploration in agricultural formulations .
Enhancing Crop Vigor
In agricultural studies, this compound has been applied in conjunction with other agrochemicals to enhance plant vigor and yield under pathogen-free conditions. The combination of this compound with specific strobilurins has shown promise in improving crop resilience and productivity .
Synthetic Organic Chemistry
Reagent in Organic Synthesis
this compound is utilized as a reagent in synthetic organic chemistry for the creation of various derivatives through nucleophilic substitution reactions. Its bromoacetyl group facilitates the formation of new carbon-carbon bonds, making it a versatile building block for synthesizing more complex molecules .
Cyclization Reactions
The compound can undergo cyclization reactions to form spiro compounds and other cyclic structures, which are valuable in medicinal chemistry. These reactions often lead to the generation of compounds with enhanced biological activities or improved pharmacokinetic profiles .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate can be compared with other similar compounds such as:
Ethyl 2-bromo-2-cyclopropylacetate: Similar in structure but with different reactivity due to the position of the bromine atom.
Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate: Contains a phenyl group, which alters its chemical properties and applications.
Ethyl 2-(2-bromoacetyl)benzoate: Contains a benzene ring, leading to different reactivity and uses.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate (C8H11BrO3) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Cyclopropane Ring : Provides rigidity and strain, influencing reactivity.
- Bromoacetyl Group : Enhances electrophilicity, making it a potential substrate for nucleophilic attack.
- Ester Functional Group : Can participate in hydrolysis, releasing active carboxylic acid derivatives.
The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound may exert its effects through:
- Enzyme Inhibition : The bromoacetyl moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. For example, similar compounds have shown inhibition of carnitine acetyltransferase and other metabolic enzymes .
- Cellular Signaling Modulation : By affecting specific signaling pathways, such as those involving RAS proteins, the compound may influence cell proliferation and apoptosis .
Biological Activity Data
Research has demonstrated various biological activities associated with this compound. Below is a summary table highlighting key findings from studies:
Case Study 1: Cancer Cell Proliferation Inhibition
In a study examining the effects of this compound on cancer cell lines, researchers found that the compound significantly inhibited the growth of several types of cancer cells. The mechanism involved the irreversible inhibition of key metabolic enzymes, which are critical for cancer cell survival.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound. The compound exhibited significant activity against Gram-positive bacteria, likely due to its ability to disrupt bacterial membranes and interfere with cellular processes.
Properties
IUPAC Name |
ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO3/c1-2-12-7(11)8(3-4-8)6(10)5-9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYVHOYOPMGATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465834 | |
Record name | Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129306-05-4 | |
Record name | Cyclopropanecarboxylic acid, 1-(2-bromoacetyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129306-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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